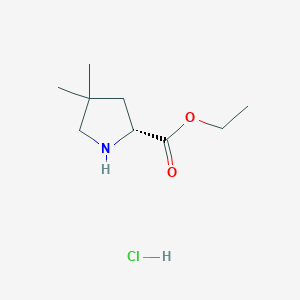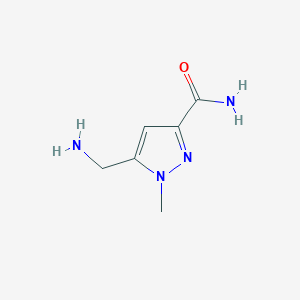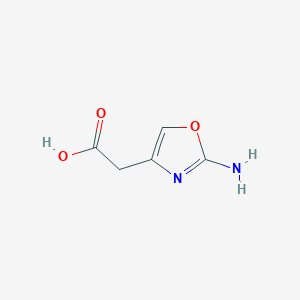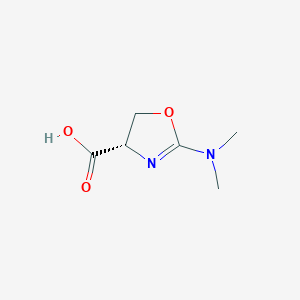![molecular formula C38H34N2O2P2 B12865412 (R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes, particularly in the synthesis of enantioselective compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between 6,6’-dimethoxy-2-bromobiphenyl and phenylboronic acid.
Introduction of Phosphine Groups: The diphenylphosphanyl groups are introduced via a reaction with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Formation of the Diamine:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorodiphenylphosphine, triethylamine.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Aplicaciones Científicas De Investigación
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is extensively used in scientific research due to its versatility and effectiveness in catalysis:
Chemistry: It is used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and Heck reactions, facilitating the synthesis of enantioselective compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products requiring precise catalytic processes.
Mecanismo De Acción
The mechanism by which ®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine exerts its effects involves the formation of stable complexes with transition metals. These complexes act as catalysts in various reactions, facilitating the formation of enantioselective products. The molecular targets include transition metal centers, and the pathways involve coordination chemistry and catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine: The enantiomer of the compound, used in similar catalytic processes but with opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another widely used chiral diphosphine ligand with a different backbone structure.
1,2-Bis(diphenylphosphino)ethane (DPPE): A simpler diphosphine ligand used in various catalytic processes.
Uniqueness
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is unique due to its specific chiral environment and the presence of methoxy groups, which enhance its solubility and reactivity in certain catalytic processes. Its ability to form highly stable complexes with transition metals makes it particularly valuable in asymmetric catalysis.
Propiedades
Fórmula molecular |
C38H34N2O2P2 |
|---|---|
Peso molecular |
612.6 g/mol |
Nombre IUPAC |
N-diphenylphosphanyl-2-[2-(diphenylphosphanylamino)-6-methoxyphenyl]-3-methoxyaniline |
InChI |
InChI=1S/C38H34N2O2P2/c1-41-35-27-15-25-33(39-43(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)38-34(26-16-28-36(38)42-2)40-44(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28,39-40H,1-2H3 |
Clave InChI |
FXWIYEOIADWJET-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NP(C3=CC=CC=C3)C4=CC=CC=C4)NP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12865368.png)


![tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12865381.png)

![8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12865385.png)
![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)
![1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865408.png)


